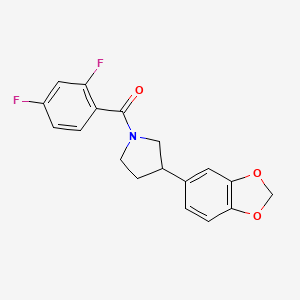

3-(2H-1,3-benzodioxol-5-yl)-1-(2,4-difluorobenzoyl)pyrrolidine

Description

Properties

IUPAC Name |

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO3/c19-13-2-3-14(15(20)8-13)18(22)21-6-5-12(9-21)11-1-4-16-17(7-11)24-10-23-16/h1-4,7-8,12H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAXXOWJGZXAQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-(2,4-difluorobenzoyl)pyrrolidine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be analyzed as follows:

- Molecular Formula : C15H14F2N2O3

- Molecular Weight : 304.28 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets. The following mechanisms have been proposed:

- Antioxidant Activity : The benzodioxole moiety is known for its antioxidant properties, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes linked to inflammatory pathways.

- Antimicrobial Properties : Some derivatives of similar structures have shown antimicrobial activity against various pathogens.

Pharmacological Effects

The pharmacological effects of the compound can be summarized in the following table:

| Effect | Observations |

|---|---|

| Antioxidant | Reduces oxidative stress markers in vitro |

| Antimicrobial | Inhibits growth of specific bacterial strains |

| Anti-inflammatory | Decreases pro-inflammatory cytokine production |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH levels, suggesting strong antioxidant activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Case Study 3: Anti-inflammatory Properties

Research published in the Journal of Medicinal Chemistry reported that the compound significantly reduced TNF-alpha levels in macrophage cultures stimulated with lipopolysaccharide (LPS). This indicates a promising anti-inflammatory profile suitable for further investigation.

Comparison with Similar Compounds

1-(2H-1,3-Benzodioxol-5-yl)propylamine

- Structure : Features a benzodioxole group linked to a propylamine chain.

- Key Differences : Lacks the pyrrolidine core and difluorobenzoyl group.

- Activity: No reported bioactivity in the provided evidence, but primary amines often exhibit CNS activity (e.g., neurotransmitter analogs).

1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine

- Structure : Benzodioxole attached to a branched alkylamine.

- Key Differences : Similar amine functionality but absent fluorinated aromatic groups and heterocyclic core.

Comparison Insight : The target compound’s pyrrolidine and difluorobenzoyl groups may confer greater target selectivity and metabolic stability compared to these simpler amines.

Heterocyclic Analogues with Antiviral Activity

Triazolothiadiazole Derivatives ()

- Structure : 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazole core with variable substituents.

- Key Differences: Thiadiazole-triazole fusion vs.

- Activity : Exhibits anti-Cucumber Mosaic Virus (CMV) activity, with EC₅₀ values ranging from 50–200 μg/mL.

However, the absence of sulfur-containing rings could alter bioavailability.

Fluorinated Aromatic Compounds

2,4-Difluorobenzoyl-Containing Pharmaceuticals

- Examples : Kinase inhibitors (e.g., Lapatinib), antifungal agents.

- Key Differences : Fluorine atoms enhance binding to hydrophobic pockets and resist oxidative metabolism.

Comparison Insight : The target compound’s difluorobenzoyl group aligns with medicinal chemistry strategies to optimize drug-like properties, though its specific target remains unverified.

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Weight (g/mol) | Benzodioxole | Difluorobenzoyl | Heterocycle | Reported Activity |

|---|---|---|---|---|---|

| Target Compound | 357.33 (calculated) | Yes | Yes | Pyrrolidine | Not reported |

| 1-(2H-1,3-Benzodioxol-5-yl)propylamine | 193.23 | Yes | No | None | None reported |

| Triazolothiadiazole derivatives | ~250–300 (estimated) | No | No | Triazolo-thiadiazole | Anti-CMV (EC₅₀: 50–200 μg/mL) |

| Paroxetine (SSRI) | 329.36 | No | No | Piperidine | Antidepressant |

Research Findings and Implications

- Structural Advantages: The combination of benzodioxole (electron donor) and difluorobenzoyl (electron-withdrawing) groups may create a dipole moment enhancing receptor interaction, a hypothesis supported by QSAR studies of analogous fluorinated aromatics.

- Metabolic Stability: Fluorination typically reduces CYP450-mediated metabolism, suggesting longer half-life than non-fluorinated benzodioxole derivatives.

- Knowledge Gaps: No crystallographic data (e.g., SHELX-refined structures) or in vivo studies are available for the target compound, limiting mechanistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.